Cas no 1060811-22-4 (2-Bromo-6-chloropyridine-4-carbaldehyde)
2-Bromo-6-chloropyridine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-BROMO-6-CHLOROPYRIDINE-4-CARBALDEHYDE
- 2-BROMO-6-CHLOROISONICOTINALDEHYDE
- AB67259
- MFCD13188855
- AKOS027341605
- 2-Bromo-6-chloro-pyridine-4-carbaldehyde
- CS-0192954
- 1060811-22-4
- 2-Bromo-6-chloropyridine-4-carbaldehyde
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- MDL: MFCD13188855
- Inchi: 1S/C6H3BrClNO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H
- InChI Key: ITDGLHOLFMPOOK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=O)C=C(N=1)Cl
Computed Properties
- Exact Mass: 218.90865Da
- Monoisotopic Mass: 218.90865Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 30Ų
2-Bromo-6-chloropyridine-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022615-250mg |
2-Bromo-6-chloroisonicotinaldehyde |
1060811-22-4 | 97% | 250mg |
$720.80 | 2023-09-04 | |
| Alichem | A023022615-500mg |
2-Bromo-6-chloroisonicotinaldehyde |
1060811-22-4 | 97% | 500mg |
$1029.00 | 2023-09-04 | |
| Alichem | A023022615-1g |
2-Bromo-6-chloroisonicotinaldehyde |
1060811-22-4 | 97% | 1g |
$1663.20 | 2023-09-04 | |
| eNovation Chemicals LLC | D509144-1g |
2-Bromo-6-chloro-pyridine-4-carbaldehyde |
1060811-22-4 | 95% | 1g |
$980 | 2024-05-24 | |
| eNovation Chemicals LLC | D509144-5g |
2-Bromo-6-chloro-pyridine-4-carbaldehyde |
1060811-22-4 | 95% | 5g |
$2500 | 2024-05-24 | |
| eNovation Chemicals LLC | Y0991712-1g |
2-Bromo-6-chloro-pyridine-4-carbaldehyde |
1060811-22-4 | 95% | 1g |
$750 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0991712-5g |
2-bromo-6-chloro-pyridine-4-carbaldehyde |
1060811-22-4 | 95% | 5g |
$2600 | 2025-02-26 | |
| eNovation Chemicals LLC | Y0991712-5g |
2-bromo-6-chloro-pyridine-4-carbaldehyde |
1060811-22-4 | 95% | 5g |
$2600 | 2025-02-25 | |
| abcr | AB559638-250mg |
2-Bromo-6-chloropyridine-4-carbaldehyde; . |
1060811-22-4 | 250mg |
€518.30 | 2024-04-20 | ||
| abcr | AB559638-500mg |
2-Bromo-6-chloropyridine-4-carbaldehyde; . |
1060811-22-4 | 500mg |
€718.20 | 2024-04-20 |
2-Bromo-6-chloropyridine-4-carbaldehyde Suppliers
2-Bromo-6-chloropyridine-4-carbaldehyde Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-Bromo-6-chloropyridine-4-carbaldehyde
Comprehensive Guide to 2-Bromo-6-chloropyridine-4-carbaldehyde (CAS No. 1060811-22-4): Properties, Applications, and Industry Insights
2-Bromo-6-chloropyridine-4-carbaldehyde (CAS No. 1060811-22-4) is a high-value heterocyclic aldehyde widely utilized in pharmaceutical and agrochemical research. This compound, featuring both bromo and chloro substituents on its pyridine ring, serves as a versatile building block for synthesizing complex molecules. Its unique electronic properties and reactivity make it indispensable in modern organic chemistry, particularly in cross-coupling reactions and catalysis.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in 2-Bromo-6-chloropyridine-4-carbaldehyde. Researchers frequently search for "pyridine derivatives in medicinal chemistry" or "halogenated aldehydes applications," reflecting its relevance in developing targeted therapies and sustainable synthesis routes. The compound’s CAS No. 1060811-22-4 is often queried alongside "structure-activity relationship studies" and "high-throughput screening," underscoring its role in accelerating drug candidate optimization.
From a synthetic chemistry perspective, 2-Bromo-6-chloropyridine-4-carbaldehyde exhibits exceptional regioselectivity in reactions like Suzuki-Miyaura coupling and reductive amination. Its electron-withdrawing groups enhance reactivity in nucleophilic aromatic substitution, making it ideal for constructing biaryl motifs prevalent in kinase inhibitors. Industry reports highlight its growing demand for precision agriculture chemicals, where it acts as a precursor for herbicide intermediates.
Environmental and safety considerations are critical when handling 2-Bromo-6-chloropyridine-4-carbaldehyde. Laboratories prioritize "best practices for handling halogenated compounds" and "waste minimization strategies," aligning with global ESG (Environmental, Social, Governance) standards. The compound’s stability under inert atmospheres and compatibility with microwave-assisted synthesis further enhance its appeal for industrial-scale applications.
Innovations in flow chemistry have opened new avenues for utilizing CAS No. 1060811-22-4. Searches for "continuous processing of pyridine aldehydes" reveal its potential in automated synthesis platforms. Additionally, its X-ray crystallography data (often queried as "pyridine-carbaldehyde crystal structure") aids in computational modeling for materials science applications, such as designing organic semiconductors.
In conclusion, 2-Bromo-6-chloropyridine-4-carbaldehyde exemplifies the intersection of cutting-edge research and industrial practicality. Its multifunctional reactivity, coupled with rising demand in life sciences and advanced materials, positions it as a cornerstone in contemporary specialty chemicals markets. Future developments may focus on catalytic asymmetric derivatization and bioorthogonal chemistry, further expanding its utility.
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